3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline
Overview
Description
“3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing an oxygen atom and two nitrogen atoms . This compound is part of a class of compounds known as 1,3,4-oxadiazoles, which are known for their wide range of biological activities .
Synthesis Analysis
1,3,4-Oxadiazoles, including “this compound”, can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, LCMS, and NMR .
Chemical Reactions Analysis
1,3,4-Oxadiazoles, including “this compound”, have the ability to undergo various chemical reactions. This makes them important for molecule planning because of their privileged structure, which has enormous biological potential .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point can be determined, and its chemical structure can be analyzed using NMR spectroscopy .
Scientific Research Applications
Fluorescence Quenching and Sensing
- Turn-off Fluorescence Studies : Thiophene substituted 1,3,4-oxadiazole derivatives, related to 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline, have been studied for fluorescence quenching by aniline. These studies reveal that these derivatives could be used as aniline sensors via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Antitumor Activity
- Antitumor Compounds Synthesis : Oxadiazole derivatives have been synthesized as potential antitumor compounds. These compounds, related to this compound, show significant potential in antitumor activity (Guoqianga, 2012).
Enzyme Inhibition
- Carbonic Anhydrase Inhibitory Action : Certain 1,3,4-oxadiazole derivatives exhibit low micromolar to nanomolar activity against human carbonic anhydrase isoforms, suggesting their potential as enzyme inhibitors (Angapelly et al., 2018).
Synthesis of Novel Molecules
- Novel Molecule Synthesis : The synthesis of 3-Fluoro-4-(morpholin-4-yl)aniline and other similar molecules demonstrates the utility of this compound derivatives in creating new compounds with potential antimicrobial activities (Başoğlu et al., 2012).
Chemical Synthesis Methods
- Domino Reaction in Synthesis : Copper-catalyzed domino protocols have been developed for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, demonstrating the compound's versatility in chemical synthesis (Xu et al., 2015).
Biological Activity Studies
- Antidiabetic, Anti-inflammatory, and Anticancer Activities : A series of 1,3,4-oxadiazole derivatives have been synthesized and screened for their antidiabetic, anti-inflammatory, and anticancer activities, highlighting the diverse biological potential of these compounds (Kavitha, Kannan, & Gnanavel, 2016).
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in controlling the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound shows a robust inhibitory effect against the EGFR wild-type enzyme . It has been observed to have a 10-fold inferior potency against the mutant form of EGFR . This suggests that the compound interacts with its targets, leading to changes in their activity.
Result of Action
The compound’s action results in significant anticancer efficacy . It has been found to display potent cytotoxicity, with some compounds showing superior potency compared to established anticancer drugs . Furthermore, the compound has been observed to cause cell cycle arrest at G1/G0 and G2 phases .
properties
IUPAC Name |
3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQNTOPRMEPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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